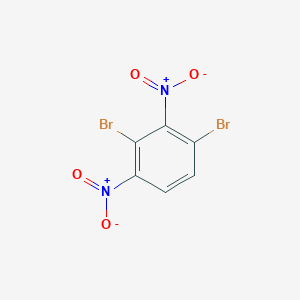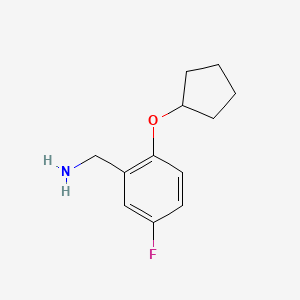
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with chloro and benzenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine involves its interaction with specific molecular targets. The chloro and benzenesulfonyl groups enhance its reactivity and binding affinity to biological macromolecules. The compound can inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(4-methyl-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-nitro-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-methoxy-benzenesulfonyl)-pyrimidine
Uniqueness
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H6Cl2N2O2S |
|---|---|
Poids moléculaire |
289.14 g/mol |
Nom IUPAC |
4-chloro-6-(4-chlorophenyl)sulfonylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-7-1-3-8(4-2-7)17(15,16)10-5-9(12)13-6-14-10/h1-6H |
Clé InChI |
SGXJNAMEYKAMAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=NC=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)

![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)









